1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine Arachidonoyl PAF C-16 is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase. It is the most common precursor for formation of PAF C-16 by the remodeling pathway.
C16-20:4 PC is an analog to platelet-activation factor (PAF).
1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a 1-O-alkyl-2-O-arachidonoyl-sn-glycero-3-phosphocholine where the alkyl group is specified as hexadecyl. It is a 1-O-alkyl-2-O-arachidonoyl-sn-glycero-3-phosphocholine and a phosphatidylcholine O-36:4.
Brand Name: Vulcanchem
CAS No.: 86288-11-1
VCID: VC21236998
InChI: InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Molecular Formula: C44H82NO7P
Molecular Weight: 768.1 g/mol

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine

CAS No.: 86288-11-1

Cat. No.: VC21236998

Molecular Formula: C44H82NO7P

Molecular Weight: 768.1 g/mol

* For research use only. Not for human or veterinary use.

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine - 86288-11-1

Specification

Description Arachidonoyl PAF C-16 is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase. It is the most common precursor for formation of PAF C-16 by the remodeling pathway.
C16-20:4 PC is an analog to platelet-activation factor (PAF).
1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a 1-O-alkyl-2-O-arachidonoyl-sn-glycero-3-phosphocholine where the alkyl group is specified as hexadecyl. It is a 1-O-alkyl-2-O-arachidonoyl-sn-glycero-3-phosphocholine and a phosphatidylcholine O-36:4.
CAS No. 86288-11-1
Molecular Formula C44H82NO7P
Molecular Weight 768.1 g/mol
IUPAC Name [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1
Standard InChI Key DUUSFCFZBREELS-WWBBCYQPSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

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